molecular formula C16H19NO4 B13937432 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester

Cat. No.: B13937432
M. Wt: 289.33 g/mol
InChI Key: RRHCNGIAZSFHCO-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[45]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an oxo group, a spirocyclic ring system, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-6-azaspiro[45]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
  • 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

Uniqueness

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester is unique due to its specific spirocyclic structure and the presence of both an oxo group and a phenylmethyl ester group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

benzyl 2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

InChI

InChI=1S/C16H19NO4/c18-14-8-10-16(21-14)9-4-5-11-17(16)15(19)20-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

RRHCNGIAZSFHCO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCC(=O)O2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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